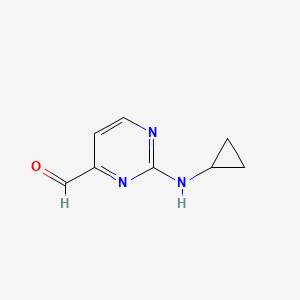

2-Cyclopropylamino-pyrimidine-4-carbaldehyde

説明

2-Cyclopropylamino-pyrimidine-4-carbaldehyde (CAS: 948549-74-4) is a pyrimidine derivative characterized by a cyclopropylamino substituent at the 2-position and an aldehyde functional group at the 4-position of the pyrimidine ring. This compound is of interest in medicinal chemistry and organic synthesis due to its reactive aldehyde group, which enables diverse derivatization pathways. It is commercially available through multiple suppliers, including specialized chemical manufacturers like those listed in and .

特性

IUPAC Name |

2-(cyclopropylamino)pyrimidine-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c12-5-7-3-4-9-8(11-7)10-6-1-2-6/h3-6H,1-2H2,(H,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRJHVWLAGLLEAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NC=CC(=N2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652328 | |

| Record name | 2-(Cyclopropylamino)pyrimidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948549-74-4 | |

| Record name | 2-(Cyclopropylamino)pyrimidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropylamino-pyrimidine-4-carbaldehyde typically involves the reaction of cyclopropylamine with pyrimidine-4-carbaldehyde under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and high yield. The reaction conditions are carefully monitored, and the product is purified using techniques such as recrystallization or chromatography .

化学反応の分析

Types of Reactions

2-Cyclopropylamino-pyrimidine-4-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products Formed

Oxidation: 2-Cyclopropylamino-pyrimidine-4-carboxylic acid.

Reduction: 2-Cyclopropylamino-pyrimidine-4-methanol.

Substitution: Various substituted derivatives depending on the reagents used.

科学的研究の応用

Synthesis and Properties

2-Cyclopropylamino-pyrimidine-4-carbaldehyde is synthesized through the reaction of cyclopropylamine with pyrimidine-4-carbaldehyde. The process typically occurs under controlled conditions in organic solvents like ethanol or methanol, maintaining temperatures between 0°C and 25°C for optimal yield. Industrial production may utilize automated reactors to enhance consistency and efficiency.

Medicinal Chemistry

This compound serves as a key intermediate in the synthesis of pharmaceutical compounds. Its structural features make it a candidate for developing drugs targeting various diseases, including cancer and neurodegenerative disorders. For example, derivatives of this compound have been explored for their potential as inhibitors of lactate dehydrogenase A (hLDHA), a target in cancer therapy .

Proteomics Research

In proteomics, this compound is utilized as a reagent to study protein structures and functions. It aids in the investigation of enzyme activities and metabolic pathways, providing insights into cellular processes and disease mechanisms. Its ability to form covalent bonds with enzymes enhances its utility in biochemical assays.

Biochemical Studies

The compound is employed in various biochemical studies to explore enzyme inhibition and metabolic regulation. It has been shown to interact with specific molecular targets, affecting gene expression and protein synthesis. This interaction is crucial for understanding metabolic pathways and developing therapeutic strategies.

Case Study 1: Inhibition of Lactate Dehydrogenase A (hLDHA)

A recent study focused on synthesizing pyrimidine-quinolone hybrids containing this compound as a scaffold. These hybrids demonstrated significant inhibitory activity against hLDHA, with IC50 values indicating potent effects on cancer cell proliferation. The study highlights the compound's potential in developing novel anticancer agents .

Case Study 2: Antimicrobial Activity

Research has also indicated that derivatives of this compound exhibit antimicrobial properties. These compounds were tested against various bacterial strains, showing promising results that suggest their potential use in treating infections .

Data Table: Comparison of Similar Compounds

| Compound Name | Structure Features | Primary Application |

|---|---|---|

| This compound | Cyclopropyl group; aldehyde function | Drug synthesis; proteomics |

| 2-Amino-4-pyrimidinecarbaldehyde | Lacks cyclopropyl group | Less reactive; limited applications |

| 2-Cyclopropylamino-6-methylpyrimidine-4-carbaldehyde | Additional methyl group | Variations in biological activity |

作用機序

The mechanism of action of 2-Cyclopropylamino-pyrimidine-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, thereby inhibiting their activity. It can also interact with nucleic acids, affecting gene expression and protein synthesis .

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituent placement, functional groups, or ring systems, leading to variations in physicochemical properties and reactivity. Below is a detailed comparison:

Table 1: Key Structural and Commercial Features of 2-Cyclopropylamino-pyrimidine-4-carbaldehyde and Analogs

Structural and Functional Analysis

Core Ring System: The target compound and its pyrimidine-based analogs (e.g., 2-(cyclopropylamino)-6-methylpyrimidine-4-carboxylic acid) share a pyrimidine backbone, while 2-cyclopropylaminomethyl-benzonitrile features a benzene ring. Pyrimidines are electron-deficient heterocycles, making them more reactive toward nucleophilic attack compared to benzene derivatives .

Functional Group Impact: Aldehyde vs. Carboxylic Acid: The aldehyde group in 948549-74-4 is highly reactive, enabling condensation or nucleophilic addition reactions, whereas carboxylic acid derivatives (e.g., 1150644-45-3, 648423-79-4) are more polar and prone to hydrogen bonding or salt formation .

Positional Isomerism :

- The placement of substituents significantly affects properties. For example, 2-cyclopropyl-pyrimidine-5-carboxylic acid (648423-79-4) has a carboxylic acid at the 5-position, altering solubility and acidity compared to 4-carbaldehyde derivatives .

Research and Industrial Relevance

- Synthetic Utility : The aldehyde group in 948549-74-4 makes it a versatile intermediate for synthesizing Schiff bases or heterocyclic extensions, unlike its carboxylic acid analogs, which are more suited for amide coupling .

- The cyclopropyl group may enhance metabolic stability compared to linear alkyl chains .

- Commercial Viability : The compound’s availability from 10 suppliers () suggests industrial demand, likely for high-throughput screening or custom synthesis.

生物活性

2-Cyclopropylamino-pyrimidine-4-carbaldehyde (CAS 948549-74-4) is a compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Molecular Formula: C₈H₉N₃O

Molecular Weight: 163.18 g/mol

The compound features a pyrimidine core with a cyclopropylamino substituent and an aldehyde group, which contribute to its reactivity and biological interactions.

This compound exhibits biological activity primarily through its interaction with specific molecular targets. Key mechanisms include:

- Enzyme Inhibition: The compound can form covalent bonds with active sites of enzymes, inhibiting their function. This property is crucial for developing inhibitors for various therapeutic targets.

- Nucleic Acid Interaction: It may also interact with nucleic acids, influencing gene expression and protein synthesis.

Biological Activity

The biological activity of this compound has been investigated in several studies, highlighting its potential in drug development:

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Amino-4-pyrimidinecarbaldehyde | Lacks cyclopropyl group | Varies; generally lower reactivity |

| 2-Cyclopropylamino-6-methylpyrimidine-4-carbaldehyde | Contains additional methyl group | Potentially enhanced activity |

The presence of the cyclopropyl group in this compound enhances its reactivity compared to other pyrimidine derivatives, potentially leading to more significant biological effects.

Case Studies and Research Findings

- Inhibition Studies: A study demonstrated that related pyrimidine compounds inhibited specific kinases involved in cancer pathways at nanomolar concentrations, suggesting that this compound could exhibit similar potency against targeted kinases .

- Drug Development Potential: The compound has been explored as a precursor in synthesizing pharmaceutical agents, with ongoing research into its derivatives aimed at enhancing selectivity and potency against various biological targets.

- Biochemical Assays: Various assays have shown that the compound can affect enzyme activities related to metabolic pathways, reinforcing its role as a significant tool in biochemical research .

Q & A

Q. What are the standard synthetic routes for 2-Cyclopropylamino-pyrimidine-4-carbaldehyde, and how are they optimized for reproducibility?

The compound is synthesized via coupling reactions between pyrimidine derivatives and cyclopropylamine or through reactions of chloroalkylpyrimidines with ammonia. Key parameters include solvent selection (e.g., DMF or THF), temperature control (60–80°C), and catalyst use (e.g., palladium complexes for cross-coupling). Reproducibility is ensured by rigorous purification via column chromatography and spectroscopic validation (NMR, HPLC) .

Q. How is the molecular structure of this compound validated in experimental settings?

Structural confirmation employs spectroscopic techniques:

- ¹H/¹³C NMR to identify cyclopropyl and aldehyde protons.

- FT-IR for characteristic C=O (aldehyde) and N-H (amine) stretches.

- X-ray crystallography (if crystalline) to resolve bond angles and spatial arrangement .

Q. What preliminary assays are recommended to assess the compound’s bioactivity in drug discovery?

Initial screens include:

- Enzyme inhibition assays (e.g., kinase or protease targets) with IC₅₀ determination.

- Antimicrobial susceptibility testing (MIC values) for antifungal/antibacterial potential.

- Cytotoxicity profiling (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina, Schrödinger) identifies binding affinities to target proteins (e.g., EGFR kinase). QSAR models optimize substituent effects on activity, while MD simulations (GROMACS) assess stability of ligand-receptor complexes over nanosecond timescales .

Q. What experimental strategies resolve contradictions between in vitro and in vivo efficacy data?

Discrepancies often arise from poor pharmacokinetics (e.g., low bioavailability). Solutions include:

- Prodrug modification (e.g., esterification of the aldehyde group).

- Metabolic stability assays (liver microsomes) to identify degradation pathways.

- Formulation optimization (nanoparticle encapsulation) to enhance tissue penetration .

Q. How do researchers address stability challenges during storage and handling of this compound?

The aldehyde group is prone to oxidation. Best practices:

- Store under inert gas (argon) at –20°C in amber vials.

- Conduct accelerated stability studies (40°C/75% RH) to determine shelf life.

- Monitor degradation via HPLC-MS to detect oxidation byproducts (e.g., carboxylic acid derivatives) .

Q. What advanced analytical techniques ensure purity and batch consistency in large-scale synthesis?

- HPLC-MS with a C18 column (gradient elution) quantifies impurities (<0.1%).

- DSC/TGA evaluates thermal stability and polymorphic forms.

- Elemental analysis validates stoichiometric ratios of C, H, N .

Methodological Considerations

Q. How should researchers design dose-response studies to minimize off-target effects?

- Use high-content screening (HCS) to monitor cellular phenotypes (e.g., apoptosis, ROS).

- Pair with RNA-seq to identify differentially expressed genes at varying concentrations.

- Apply Hill slope analysis to distinguish specific vs. nonspecific binding .

Q. What statistical approaches are recommended for analyzing contradictory bioactivity data across studies?

- Meta-analysis with random-effects models to account for inter-study variability.

- Principal Component Analysis (PCA) to identify confounding variables (e.g., assay conditions).

- Bayesian inference to update probability distributions of efficacy as new data emerge .

Ethical and Safety Compliance

Q. What safety protocols are critical when handling this compound in lab settings?

- Use fume hoods and PPE (nitrile gloves, lab coats) to prevent inhalation/skin contact.

- Waste disposal via neutralization (e.g., sodium bicarbonate for acidic byproducts) before incineration.

- Document LD₅₀ values (from rodent studies) for risk assessment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。